

MPT0B214 Tubulin Binding Site: A Technical Guide

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Compound of Interest

Compound Name: MPT0B214

Cat. No.: B10752846

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This document provides an in-depth technical overview of the mechanism of action of **MPT0B214**, a novel synthetic microtubule inhibitor. It focuses on its interaction with the colchicine binding site of tubulin, detailing the downstream cellular consequences and providing methodologies for its study.

Executive Summary

MPT0B214 is a potent anti-proliferative agent that targets the microtubule cytoskeleton, a critical component for cell division. It functions by binding to the colchicine site on β -tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics triggers a cascade of events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic, mitochondria-dependent pathway. Notably, **MPT0B214** demonstrates significant cytotoxic activity in the nanomolar range across a variety of human cancer cell lines, including those with multidrug resistance.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of **MPT0B214**.

Table 1: Tubulin Inhibition and Binding Affinity

Parameter	Value	Reference Compound	Value (Reference)
Tubulin Polymerization IC ₅₀	0.61 ± 0.08 μM	-	-
Inhibition Constant (K _i)	0.04 μM	Colchicine	1.29 μM

Table 2: In Vitro Cytotoxicity

Cell Line	Cancer Type	IC ₅₀ Range (nM)
KB	Cervical Carcinoma	5 - 15
HONE-1	Nasopharyngeal Carcinoma	5 - 15
HT29	Colorectal Carcinoma	5 - 15
MCF-7	Breast Carcinoma	5 - 15
H460	Lung Cancer	5 - 15
TSGH	Gastric Carcinoma	5 - 15
MKN-45	Gastric Carcinoma	5 - 15
KB-VIN10	Multidrug-Resistant Cervical Carcinoma	Effective (IC ₅₀ not specified)

Data synthesized from studies by Chiang et al.[1]

Mechanism of Action: From Tubulin Binding to Apoptosis

MPT0B214 exerts its anticancer effects through a well-defined mechanism initiated by its binding to tubulin.

Inhibition of Microtubule Dynamics

MPT0B214 is a potent inhibitor of tubulin polymerization[1]. By binding to the colchicine site on β -tubulin, it prevents the assembly of $\alpha\beta$ -tubulin heterodimers into microtubules[1]. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to the disorganization of the microtubule network within the cell[1].

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle[1]. This arrest is biochemically characterized by several key events:

- Upregulation of Cyclin B1: A critical regulatory protein for entry into mitosis.
- Dephosphorylation of Cdc2 (CDK1): Activation of the key mitotic kinase.
- Phosphorylation of Cdc25C: A phosphatase that activates Cdc2.
- Elevated Expression of MPM-2: A marker for mitotic cells.

Induction of the Intrinsic Apoptotic Pathway

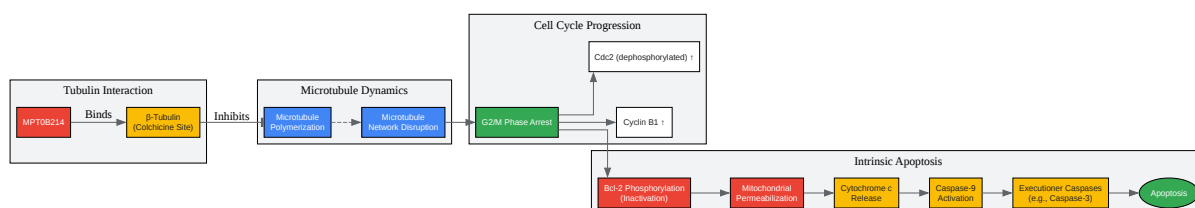
Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis) via the mitochondria-dependent intrinsic pathway. The signaling cascade involves:

- Phosphorylation of Bcl-2: The anti-apoptotic protein Bcl-2 is phosphorylated, which inactivates its protective function at the mitochondrial membrane.
- Mitochondrial Membrane Permeabilization: The loss of Bcl-2 function leads to increased mitochondrial outer membrane permeability (MOMP).
- Cytochrome c Release: Pro-apoptotic factors, including cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.
- Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

- Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell.

Visualized Pathways and Workflows

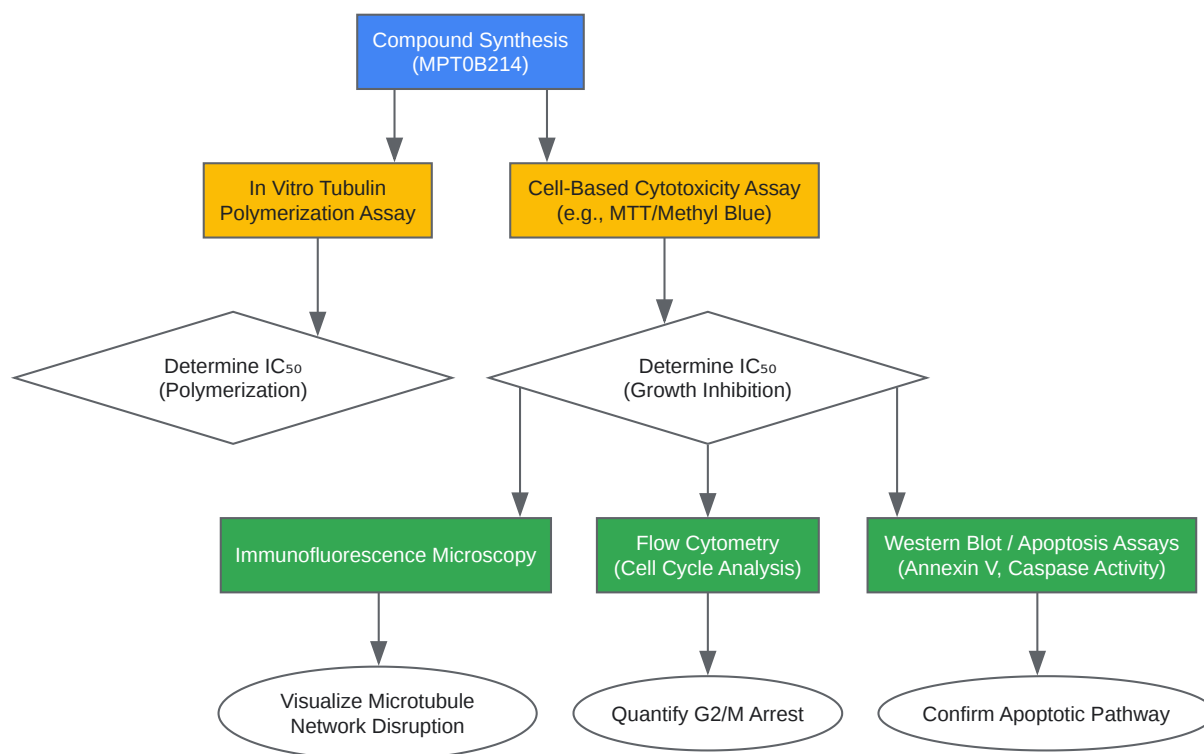
Signaling Pathway of MPT0B214



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Caption: Signaling cascade of **MPT0B214** from tubulin binding to apoptosis.

Experimental Workflow for MPT0B214 Evaluation



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Caption: A logical workflow for characterizing tubulin-targeting agents.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize **MPT0B214**.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

- Purified tubulin protein (>97% pure)

- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- **MPT0B214** and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO
- Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340-350 nm.

Procedure:

- Pre-warm the spectrophotometer to 37°C.
- On ice, prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.
- Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).
- Pipette the test compounds (e.g., various concentrations of **MPT0B214**) and controls into a pre-chilled 96-well plate. Include a DMSO vehicle control.
- To initiate the polymerization reaction, add the ice-cold tubulin/GTP/glycerol mixture to each well.
- Immediately place the plate in the 37°C spectrophotometer.
- Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.
- Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the V_{max} and/or the final plateau of the polymerization curve compared to the vehicle control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the **MPT0B214** concentration.

Cell Viability (Methyl Blue / SRB Assay)

This assay determines the cytotoxic (growth-inhibitory) effect of a compound on a panel of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- **MPT0B214** stock solution
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) or Methyl Blue solution
- Tris-base solution (10 mM, pH 10.5)
- 96-well cell culture plates
- Microplate reader (510 nm)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **MPT0B214** (e.g., from 0.1 nM to 10 μ M) for 72 hours. Include a vehicle control (DMSO).
- After incubation, gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate for 1 hour at 4°C.
- Wash the plates five times with slow-running tap water and allow them to air dry completely.
- Add 100 μ L of SRB or Methyl Blue solution to each well and stain for 30 minutes at room temperature.

- Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
- Add 200 μ L of 10 mM Tris-base solution to each well to solubilize the bound dye.
- Read the absorbance at 510 nm on a microplate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Immunofluorescence for Microtubule Network Analysis

This method allows for the direct visualization of the effects of **MPT0B214** on the cellular microtubule network.

Materials:

- Cells grown on sterile glass coverslips in a 24-well plate
- **MPT0B214**
- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.2% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: Mouse anti- α -tubulin antibody
- Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on coverslips and allow them to adhere.
- Treat cells with **MPT0B214** at a concentration known to be effective (e.g., 10x IC₅₀) for a specified time (e.g., 18-24 hours).
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.
- Incubate with the primary anti- α -tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Mount the coverslips onto glass slides using antifade mounting medium.
- Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and disorganization of microtubules in treated cells compared to controls.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with **MPT0B214**.

Materials:

- Cancer cells in culture
- **MPT0B214**
- PBS
- Fixative: Cold 70% Ethanol
- Staining Solution: Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **MPT0B214** for 24 hours.
- Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
- Incubate the fixed cells for at least 2 hours at -20°C (can be stored for longer).
- Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
- Resuspend the cell pellet in the PI/RNase A staining solution.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

- Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

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References

- [1. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC](#)
[pmc.ncbi.nlm.nih.gov]
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